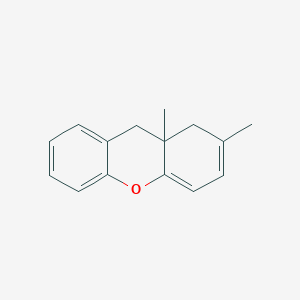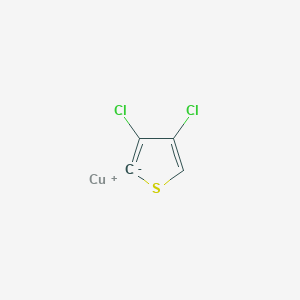
copper(1+);3,4-dichloro-2H-thiophen-2-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(1+);3,4-dichloro-2H-thiophen-2-ide is a coordination compound where copper is in the +1 oxidation state, and it is coordinated with a 3,4-dichloro-2H-thiophen-2-ide ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);3,4-dichloro-2H-thiophen-2-ide typically involves the reaction of copper(I) salts with 3,4-dichloro-2H-thiophen-2-ide ligands under controlled conditions. One common method is:
Starting Materials: Copper(I) chloride and 3,4-dichloro-2H-thiophen-2-ide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of copper(I) to copper(II).
Solvent: A polar aprotic solvent such as dimethyl sulfoxide or acetonitrile is often used.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: Copper(1+) can be oxidized to copper(2+) under certain conditions, which may affect the stability of the compound.
Reduction: The compound can undergo reduction reactions, particularly in the presence of strong reducing agents.
Substitution: Ligand substitution reactions can occur, where the 3,4-dichloro-2H-thiophen-2-ide ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other oxidizing agents can be used to oxidize copper(1+) to copper(2+).
Reducing Agents: Sodium borohydride or other strong reducing agents can reduce copper(2+) back to copper(1+).
Substitution Reactions: Ligand exchange can be facilitated by using excess ligands or by changing the solvent and temperature conditions.
Major Products
Oxidation Products: Copper(2+) complexes with 3,4-dichloro-2H-thiophen-2-ide or other ligands.
Reduction Products: Copper(0) or other reduced forms of copper.
Substitution Products: New copper complexes with different ligands.
科学的研究の応用
Chemistry
Copper(1+);3,4-dichloro-2H-thiophen-2-ide is used as a catalyst in various organic reactions, including cross-coupling reactions and cycloaddition reactions. Its unique electronic properties make it an effective catalyst for these transformations.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The copper ion can interact with biological molecules, leading to the disruption of microbial cell functions.
Medicine
The compound is being investigated for its potential use in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry
In industrial applications, this compound is used in the production of advanced materials, including conductive polymers and nanomaterials. Its unique properties contribute to the performance and stability of these materials.
作用機序
The mechanism of action of copper(1+);3,4-dichloro-2H-thiophen-2-ide involves its ability to coordinate with various molecular targets. The copper ion can participate in redox reactions, altering the oxidation state of other molecules. The 3,4-dichloro-2H-thiophen-2-ide ligand can also interact with biological molecules, affecting their function.
Molecular Targets and Pathways
Redox Reactions: Copper(1+) can participate in redox reactions, influencing the redox state of cellular components.
Ligand Interactions: The ligand can bind to proteins and other biomolecules, affecting their structure and function.
類似化合物との比較
Similar Compounds
Copper(1+);3,4-dichloro-2H-thiophen-2-ide: Similar compounds include other copper(I) complexes with different ligands, such as copper(I) chloride, copper(I) bromide, and copper(I) iodide.
3,4-Dichloro-2H-thiophen-2-ide: Similar ligands include other halogenated thiophenes, such as 3,4-dibromo-2H-thiophen-2-ide and 3,4-difluoro-2H-thiophen-2-ide.
Uniqueness
This compound is unique due to the specific electronic and steric properties imparted by the 3,4-dichloro-2H-thiophen-2-ide ligand
特性
CAS番号 |
61209-00-5 |
|---|---|
分子式 |
C4HCl2CuS |
分子量 |
215.57 g/mol |
IUPAC名 |
copper(1+);3,4-dichloro-2H-thiophen-2-ide |
InChI |
InChI=1S/C4HCl2S.Cu/c5-3-1-7-2-4(3)6;/h1H;/q-1;+1 |
InChIキー |
RLPTVXRFMNTOAN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=[C-]S1)Cl)Cl.[Cu+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



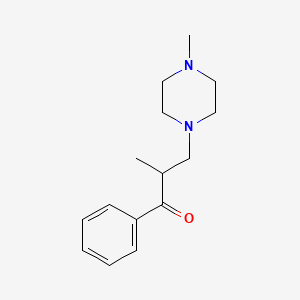
![Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro-](/img/structure/B14600770.png)

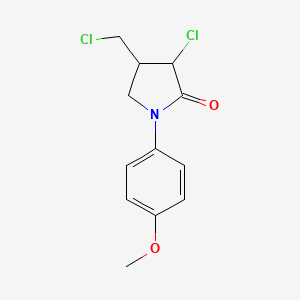
![2-[Dibromo(nitro)methyl]-1-methylimidazolidine](/img/structure/B14600796.png)
![2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14600800.png)
![Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]-](/img/structure/B14600804.png)

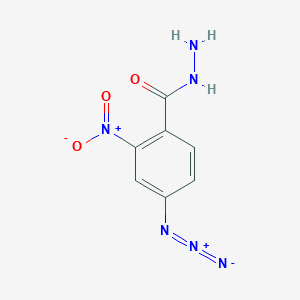
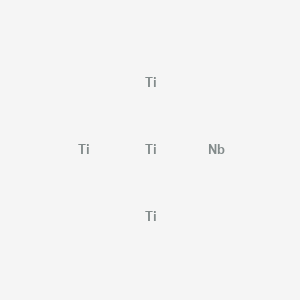
![2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B14600831.png)

